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molecular formula C11H10BrN B8393997 1-(4-Bromobenzyl)cyclopropanecarbonitrile

1-(4-Bromobenzyl)cyclopropanecarbonitrile

Cat. No. B8393997
M. Wt: 236.11 g/mol
InChI Key: HCJZJQCLYXEVKE-UHFFFAOYSA-N
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Patent
US09090573B2

Procedure details

1-(4-Bromo-benzyl)-cyclopropanecarbonitrile (from the previous step) was dissolved in MeOH and NaOH (35% aq.) and the reaction was heated to reflux for 8 hours. After cooling the reaction was submitted to standard acid-base workup to afford the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][C:7]2([C:10]#N)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.[OH-:14].[Na+].C[OH:17]>>[Br:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][C:7]2([C:10]([OH:17])=[O:14])[CH2:9][CH2:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(CC2(CC2)C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CC2(CC2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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